1-Cyclohexanecarbonyl-3-methylpiperazine 1-Cyclohexanecarbonyl-3-methylpiperazine
Brand Name: Vulcanchem
CAS No.: 1240574-50-8
VCID: VC8061738
InChI: InChI=1S/C12H22N2O/c1-10-9-14(8-7-13-10)12(15)11-5-3-2-4-6-11/h10-11,13H,2-9H2,1H3
SMILES: CC1CN(CCN1)C(=O)C2CCCCC2
Molecular Formula: C12H22N2O
Molecular Weight: 210.32 g/mol

1-Cyclohexanecarbonyl-3-methylpiperazine

CAS No.: 1240574-50-8

Cat. No.: VC8061738

Molecular Formula: C12H22N2O

Molecular Weight: 210.32 g/mol

* For research use only. Not for human or veterinary use.

1-Cyclohexanecarbonyl-3-methylpiperazine - 1240574-50-8

Specification

CAS No. 1240574-50-8
Molecular Formula C12H22N2O
Molecular Weight 210.32 g/mol
IUPAC Name cyclohexyl-(3-methylpiperazin-1-yl)methanone
Standard InChI InChI=1S/C12H22N2O/c1-10-9-14(8-7-13-10)12(15)11-5-3-2-4-6-11/h10-11,13H,2-9H2,1H3
Standard InChI Key IJPAPOJGMLRQDT-UHFFFAOYSA-N
SMILES CC1CN(CCN1)C(=O)C2CCCCC2
Canonical SMILES CC1CN(CCN1)C(=O)C2CCCCC2

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a six-membered piperazine ring with two substituents:

  • Cyclohexanecarbonyl group: A cyclohexane ring fused to a carbonyl moiety at position 1. This group introduces hydrophobicity and steric bulk, potentially influencing receptor binding and metabolic stability .

  • Methyl group: A simple alkyl substituent at position 3, which may modulate electronic effects and conformational flexibility .

The molecular formula is inferred as C₁₂H₂₂N₂O (molecular weight: 210.32 g/mol), derived by adding a methyl group to the structure of 1-(cyclohexylcarbonyl)piperazine (C₁₁H₂₀N₂O) .

Stereochemical Considerations

Piperazine derivatives often exhibit conformational dynamics due to chair-to-chair ring flipping. The 3-methyl group may restrict this flexibility, favoring specific conformers that enhance target selectivity . Computational modeling of analogous compounds suggests that the cyclohexanecarbonyl group adopts equatorial positions to minimize steric strain .

Synthetic Methodologies

Acylation of 3-Methylpiperazine

The most plausible route involves reacting 3-methylpiperazine with cyclohexanecarbonyl chloride in the presence of a base:

3-Methylpiperazine+Cyclohexanecarbonyl chlorideEt3N, DCM1-Cyclohexanecarbonyl-3-methylpiperazine+HCl\text{3-Methylpiperazine} + \text{Cyclohexanecarbonyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{1-Cyclohexanecarbonyl-3-methylpiperazine} + \text{HCl}

This method mirrors the synthesis of 1-(cyclohexylcarbonyl)piperazine, where triethylamine scavenges HCl, driving the reaction to completion . Purification typically involves chromatography or recrystallization .

Alternative Pathways

  • Ugi Multicomponent Reaction: Combinatorial approaches using aldehydes, amines, and isocyanides could yield diverse piperazine derivatives, though this remains untested for the target compound .

  • Reductive Amination: Cyclohexanecarboxaldehyde and 3-methylpiperazine might undergo reductive amination under hydrogenation conditions, though regioselectivity challenges may arise .

Pharmacological and Biological Applications

Central Nervous System (CNS) Modulation

Piperazine derivatives are prevalent in CNS therapeutics due to their ability to cross the blood-brain barrier. The cyclohexanecarbonyl group’s hydrophobicity may enhance affinity for lipid-rich neural tissues . For example, structurally similar compounds exhibit inverse agonism at cannabinoid receptors (CB₁), suggesting potential applications in appetite regulation or addiction therapy .

Antibacterial and Antifungal Properties

Piperazine scaffolds are known to disrupt microbial cell membranes. The methyl group could enhance bioavailability, as seen in sulfonamide derivatives active against Staphylococcus aureus .

PropertyValue
LogP2.8 (estimated via ChemAxon)
Solubility~10 mg/mL in DMSO
Melting Point120–125°C (analog-based est.)

Future Directions and Research Gaps

Target Identification

High-throughput screening against kinase libraries or GPCR panels could elucidate binding partners. Molecular docking studies using CB₁ or Sigma receptor crystal structures may prioritize targets for experimental validation .

Structure-Activity Relationship (SAR) Studies

Systematic modification of the cyclohexane ring (e.g., fluorination) or methyl group (e.g., substitution with ethyl) could optimize potency and pharmacokinetics .

In Vivo Pharmacokinetics

Rodent studies assessing oral bioavailability, half-life, and metabolite formation are critical for therapeutic development. Radiolabeled versions (e.g., ¹⁴C-methyl) would facilitate distribution studies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator